2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol
Description
2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol is a synthetic small-molecule compound featuring a propane-1,3-diol backbone substituted with a 4-methoxyphenylmethylamino group. This compound was synthesized as part of a series of terphenyl-based inhibitors targeting programmed cell death protein 1 (PD-1) and its ligand PD-L1, aiming to modulate immune checkpoint pathways in cancer therapy . The synthesis involved coupling reactions in methanol and dichloromethane (DCM) using triethylamine as a catalyst, yielding the product as a brown oil with a moderate yield of 36.2–77.7% . Structural confirmation was achieved via infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), with key spectral data including δ (ppm) values for aromatic protons (6.8–7.4 ppm) and methoxy groups (3.8 ppm) in NMR .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H17NO3/c1-15-11-4-2-9(3-5-11)6-12-10(7-13)8-14/h2-5,10,12-14H,6-8H2,1H3 |
InChI Key |
QOGUCSPCRUKLSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(CO)CO |
Origin of Product |
United States |
Biological Activity
2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol, often referred to as a derivative of 2-amino-2-propanediol, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a methoxyphenyl group and an amino group, which contribute to its pharmacological properties. Research has indicated that compounds of this class exhibit various biological activities including immunosuppressive effects, anti-cancer properties, and potential neuroprotective effects.
Immunosuppressive Activity
One of the most notable biological activities of 2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol is its immunosuppressive effect. A study synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated their impact on lymphocyte levels in rat models. The results indicated that these compounds significantly decreased lymphocyte counts and exhibited immunosuppressive effects in skin allograft models. The efficacy was influenced by the structure of the alkyl chain and the position of substituents on the phenyl ring, with optimal activity observed when there were two carbon atoms between the quaternary carbon and the phenyl ring .
Anti-Cancer Properties
Research has also explored the anti-cancer potential of related compounds. For instance, derivatives similar to 2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against leukemia (K562) and lymphoma (Granta) cells, with IC50 values indicating effective concentrations for therapeutic applications . These findings suggest that modifications in the chemical structure can enhance anti-cancer activity.
Neuroprotective Effects
Emerging studies have suggested that compounds within this class may possess neuroprotective properties. For example, some derivatives have been shown to inhibit reactive oxygen species (ROS) production and autophagy processes in neuronal cell lines. In vivo assays indicated potential benefits in memory rescue and amyloid-beta reduction in models of Alzheimer's disease . These neuroprotective effects warrant further investigation into their mechanisms and therapeutic applications.
Table: Summary of Biological Activities
Scientific Research Applications
2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol has potential applications in pharmaceuticals as a precursor or active ingredient in drug development. Interaction studies suggest that it may interact with certain enzymes involved in metabolic pathways or receptors linked to pain and inflammation. These interactions could be elucidated through techniques such as molecular docking simulations or binding assays using purified proteins.
Other potential applications and research findings include:
- Anti-inflammatory effect Treatment with a related compound, 3-(4-methoxyphenyl)propane-1,2-diol, has demonstrated an anti-inflammatory effect .
- Antioxidant activity A derivative of methyl chavicol, 2-[(4-methoxyphenyl) methyl]oxirane (MPMO), has demonstrated antioxidant activity by inhibiting the DPPH free radical and lipid peroxidation in the β-carotene/linoleic acid co-oxidation and thiobarbituric acid assays .
- Inhibitory activity In in vitro tests, methyl chavicol (MC) and MPMO showed inhibitory activity on pancreatic lipase .
- Therapeutic potentials Several compounds can be obtained from methyl chavicol (MC), such as 2-[(4-methoxyphenyl)methyl]oxirane (2), 3-(4-methoxyphenyl)propan-1,2-diol (8), 2-methoxy-3-(4-methoxyphenyl)propan-1-ol (10), 1-methoxy-3-(4-methoxyphenyl) propan-2-ol (17), and 3-(4-methoxyphenyl) propanal (18), with promising therapeutic potentials .
Comparison with Similar Compounds
Aromatic Substituents
- 2-(4-Hydroxyphenyl)propane-1,3-diol (Compound 6 in ) : Features a 4-hydroxyphenyl group, increasing polarity and hydrogen-bonding capacity .
- 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol (Compound 7 in ) : Combines methoxy and hydroxyl groups on the aromatic ring, balancing solubility and redox activity .
- threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol (Compound 8 in ): A dimeric lignan with two 4-hydroxy-3-methoxyphenyl groups, enabling antioxidant activity via phenolic hydroxyls .
Physicochemical Properties
Solubility and Reactivity
- Hydroxyl-rich derivatives (e.g., 2-(4-hydroxyphenyl)propane-1,3-diol) exhibit higher solubility in polar solvents, making them suitable for aqueous-phase reactions .
Key Research Findings
Anticancer Potential
Antioxidant Activity
- Lignan derivatives (e.g., erythro-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol) exhibit radical-scavenging properties due to phenolic hydroxyls, absent in the methoxy-rich target compound .
Data Tables
Table 1: Structural Comparison of Propane-1,3-diol Derivatives
| Compound Name | Substituent Pattern | Source | Key Functional Groups |
|---|---|---|---|
| 2-{[(4-Methoxyphenyl)methyl]amino}propane-1,3-diol | 4-Methoxyphenylmethylamino | Synthetic | Methoxy, amino |
| 2-(4-Hydroxyphenyl)propane-1,3-diol | 4-Hydroxyphenyl | Natural | Hydroxyl |
| 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol | 3-Methoxy-4-hydroxyphenyl | Natural | Methoxy, hydroxyl |
| Zn-10 (Schiff base complex) | 2-hydroxybenzylideneamino | Synthetic | Hydroxy, imine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
